molecular formula C14H12N4O4 B15351843 m-Tolualdehyd-2,4-dinitrophenylhydrazone

m-Tolualdehyd-2,4-dinitrophenylhydrazone

Cat. No.: B15351843
M. Wt: 300.27 g/mol
InChI Key: PQBRXQUGVASQBU-DHDCSXOGSA-N
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Description

m-Tolualdehyd-2,4-dinitrophenylhydrazone: is a chemical compound with the molecular formula C14H12N4O4 and a molecular weight of 300.27 g/mol . It is a yellow crystalline solid with a melting point of 213°C . This compound is known for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of m-tolualdehyde with 2,4-dinitrophenylhydrazine under acidic conditions. The reaction typically involves heating the reactants in a solvent such as ethanol or methanol to facilitate the formation of the hydrazone derivative.

Industrial Production Methods: In an industrial setting, the synthesis of m-Tolualdehyd-2,4-dinitrophenylhydrazone may involve large-scale reactions using continuous flow reactors or batch processes. The choice of solvent, temperature, and reaction time are optimized to achieve high yields and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the nitro groups in the compound to amino groups.

  • Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.

  • Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and iron (III) chloride (FeCl3).

Major Products Formed:

  • Oxidation: Oxidized derivatives of the compound.

  • Reduction: Aminoderivatives of the compound.

  • Substitution: Substituted aromatic derivatives.

Scientific Research Applications

Chemistry: m-Tolualdehyd-2,4-dinitrophenylhydrazone is used as a reagent in organic synthesis and as a reference standard in analytical chemistry. Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways. Medicine: Industry: The compound is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which m-Tolualdehyd-2,4-dinitrophenylhydrazone exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, and influencing biochemical processes.

Comparison with Similar Compounds

  • p-Tolualdehyd-2,4-dinitrophenylhydrazone

  • o-Tolualdehyd-2,4-dinitrophenylhydrazone

  • Benzaldehyde-2,4-dinitrophenylhydrazone

Uniqueness: m-Tolualdehyd-2,4-dinitrophenylhydrazone is unique due to its specific structural features, such as the position of the methyl group on the aromatic ring, which influences its reactivity and applications.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H12N4O4

Molecular Weight

300.27 g/mol

IUPAC Name

N-[(Z)-(3-methylphenyl)methylideneamino]-2,4-dinitroaniline

InChI

InChI=1S/C14H12N4O4/c1-10-3-2-4-11(7-10)9-15-16-13-6-5-12(17(19)20)8-14(13)18(21)22/h2-9,16H,1H3/b15-9-

InChI Key

PQBRXQUGVASQBU-DHDCSXOGSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CC=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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